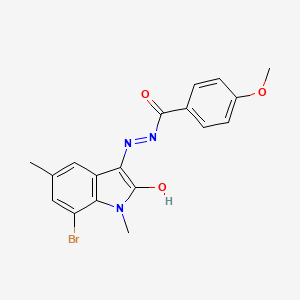![molecular formula C19H24N2O3 B6074699 3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6074699.png)
3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound is also known as MEP, and it is a piperidine derivative that has a unique chemical structure.
Mécanisme D'action
The mechanism of action of MEP is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This leads to an increase in the levels of dopamine in the brain, which can have various effects on the body. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects:
MEP has been shown to have various biochemical and physiological effects. In animal studies, MEP has been shown to increase locomotor activity, which is an indication of its stimulant properties. MEP has also been shown to increase dopamine levels in the brain, which can have various effects on the body. Dopamine is involved in the regulation of mood, motivation, and movement, and changes in dopamine levels can lead to various physiological and psychological effects.
Avantages Et Limitations Des Expériences En Laboratoire
MEP has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a unique chemical structure that makes it an interesting subject for research. However, there are also some limitations to using MEP in lab experiments. One of the main limitations is that the mechanism of action of MEP is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Orientations Futures
There are several future directions for research on MEP. One of the main areas of research is in the development of new treatments for neurological disorders, such as Parkinson's disease and ADHD. MEP has shown promise as a potential treatment for these disorders, and further research is needed to fully understand its effects. Another area of research is in the development of new drugs that are based on the chemical structure of MEP. The unique chemical structure of MEP makes it an interesting subject for drug development, and there is potential for the development of new drugs that have improved efficacy and fewer side effects than current treatments. Finally, there is also potential for research on the use of MEP in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of MEP involves a series of chemical reactions that are carried out in a laboratory. The starting materials for the synthesis of MEP are 4-methoxyphenylacetic acid and 5-methyl-3-isoxazolecarboxylic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chlorides. The acid chlorides are then reacted with piperidine to form MEP. The final product is purified using column chromatography.
Applications De Recherche Scientifique
MEP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the field of neuroscience. MEP has been shown to have an affinity for the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This has led to research on the potential use of MEP as a treatment for various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-12-18(20-24-14)19(22)21-11-3-4-16(13-21)6-5-15-7-9-17(23-2)10-8-15/h7-10,12,16H,3-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDBHWIZPNUYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6074630.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)

![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)
![2-amino-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074658.png)
![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6074668.png)
![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)
![N-cyclohexyl-2-(formylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6074709.png)